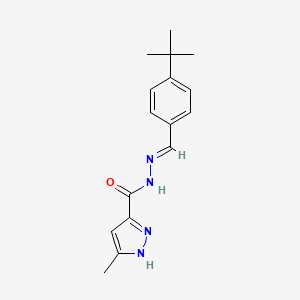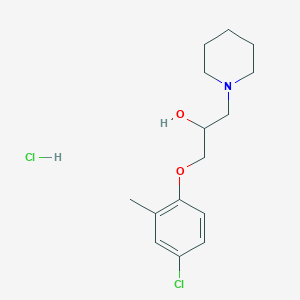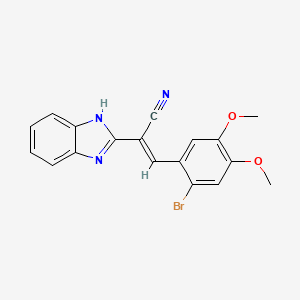
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound is synthesized using a specific method that involves several chemical reactions, and its mechanism of action is related to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
The mechanism of action of N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is related to its ability to inhibit the activity of this compound, which is a critical regulator of insulin signaling pathways. By inhibiting this compound, this compound can enhance insulin sensitivity and glucose uptake, leading to improved glycemic control and reduced risk of diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate insulin signaling pathways and regulate glucose metabolism. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in lab experiments include its high potency and specificity for this compound, which allows for precise modulation of insulin signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is to explore its role in regulating other signaling pathways involved in cancer development and progression. Finally, further optimization of the synthesis method and formulation of this compound may improve its bioavailability and efficacy in clinical settings.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields, including medicine, biochemistry, and biotechnology. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action is related to its ability to inhibit this compound and regulate insulin signaling pathways. Further research on this compound may lead to the development of new treatments for metabolic disorders and cancer.
Scientific Research Applications
The N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide inhibitor has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been found to have anti-diabetic and anti-obesity effects by regulating insulin signaling pathways. In addition, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-9-14(19-18-11)15(21)20-17-10-12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRFUIDKZOMHA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895460.png)

![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895490.png)
![N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide 2-butenedioate](/img/structure/B3895494.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895536.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)

![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)